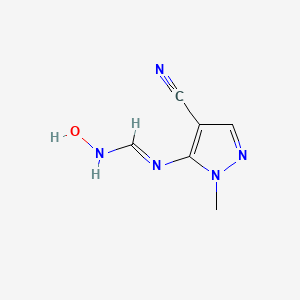
(E)-N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N'-hydroxymethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N'-hydroxymethanimidamide, or (E)-N-(4-CNMP) for short, is a type of organic compound that has been studied extensively in the scientific community. It is a member of the pyrazole family, a group of compounds that are characterized by their five-membered ring structure and nitrogen atom. (E)-N-(4-CNMP) has been found to have a wide range of applications in the fields of medicine and biochemistry, and is becoming increasingly popular as a research tool in the laboratory.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Pyrazole derivatives, including compounds similar to (E)-N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N'-hydroxymethanimidamide, have been synthesized and characterized using various techniques like FT-IR, UV–visible spectroscopy, and X-ray crystallography. Such compounds have demonstrated potential biological activity against breast cancer and microbes, indicating their significance in medicinal chemistry research (Titi et al., 2020).
Coordination Complexes and Antioxidant Activity
- Research on pyrazole-acetamide derivatives, which are structurally related, has led to the synthesis of Co(II) and Cu(II) coordination complexes. These complexes have shown significant antioxidant activity, underscoring the potential of pyrazole derivatives in the development of antioxidant agents (Chkirate et al., 2019).
Tautomerism and Solid State Studies
- Studies on NH-pyrazoles, a class to which this compound belongs, have examined their tautomerism in solution and solid states. Such studies contribute to the understanding of the chemical behavior and stability of pyrazole compounds (Cornago et al., 2009).
Reactivity and Transformation
- Research has explored the reactivity and transformation of pyrazole compounds. For instance, reactions of 6-amino-5-cyano-3-methyl-1,4-diphenyl-1H,4H-pyrano[2,3-c]pyrazole have been studied, leading to the formation of new compounds with potential applications in various chemical domains (Younes et al., 1990).
Cytotoxicity Studies
- Some new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, chemically related to the compound , have been synthesized and assessed for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of pyrazole derivatives in cancer research (Hassan et al., 2014).
Structural Studies and Biological Interactions
- Ni(II) complexes with Schiff base ligands, including pyrazole derivatives, have been prepared and characterized. These studies included investigations into their interactions with DNA/protein and cytotoxicity, illustrating the diverse biological applications of such compounds (Yu et al., 2017).
Corrosion Inhibition
- Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid, showing their utility in industrial applications. This demonstrates the versatility of pyrazole compounds beyond biological contexts (Herrag et al., 2007).
Propiedades
IUPAC Name |
N'-(4-cyano-2-methylpyrazol-3-yl)-N-hydroxymethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-11-6(8-4-10-12)5(2-7)3-9-11/h3-4,12H,1H3,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLULEJPHKXINS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#N)N=CNO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)C#N)/N=C/NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

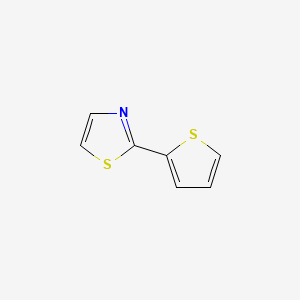
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B3015229.png)

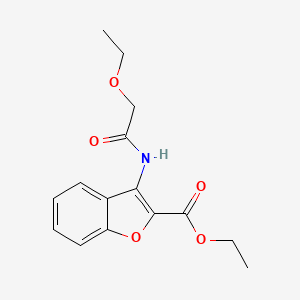
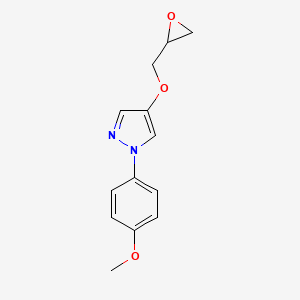


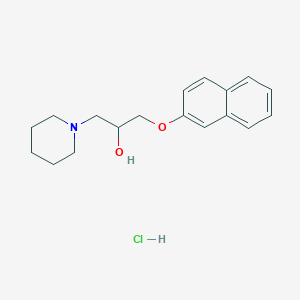
![2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylidene)-1H-indene-1,3(2H)-dione](/img/structure/B3015243.png)
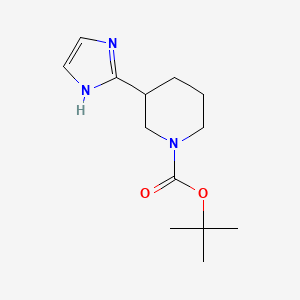
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B3015246.png)
![4-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3015248.png)
![2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3015250.png)
